5-Cyano-2-fluorophenylboronic acid
Overview
Description
5-Cyano-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C(_7)H(_5)BFNO(_2). It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 5-position and a fluorine atom at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-fluorophenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-fluorobenzonitrile, is brominated to introduce a bromine atom at the 5-position.
Lithiation and Borylation: The brominated intermediate undergoes lithiation using a strong base like n-butyllithium, followed by reaction with a boron source such as trimethyl borate or boron trifluoride etherate to introduce the boronic acid group.
The reaction conditions often require low temperatures (around -78°C) for the lithiation step to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-fluorophenylboronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh(_3))(_4)), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-Cyano-2-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Investigated for its potential in the development of boron-containing drugs, which can exhibit unique biological activities.
Medicine: Explored for its role in the synthesis of pharmaceuticals, especially those requiring boronic acid moieties.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism by which 5-Cyano-2-fluorophenylboronic acid exerts its effects primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The cyano and fluorine substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Lacks the cyano group, making it less electron-deficient and potentially less reactive in certain coupling reactions.
5-Cyano-2-chlorophenylboronic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect the reactivity and selectivity in different ways.
3-Cyano-5-fluorophenylboronic acid: The positions of the cyano and fluorine groups are reversed, which can lead to different electronic and steric effects.
Uniqueness
5-Cyano-2-fluorophenylboronic acid is unique due to the specific positioning of the cyano and fluorine groups, which can enhance its reactivity and selectivity in cross-coupling reactions. The electron-withdrawing nature of the cyano group makes the boronic acid more reactive, while the fluorine atom can influence the overall electronic properties of the molecule, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
(5-cyano-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSMTHUTFTXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382607 | |
Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468718-30-1 | |
Record name | 5-CYANO-2-FLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Cyano-2-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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